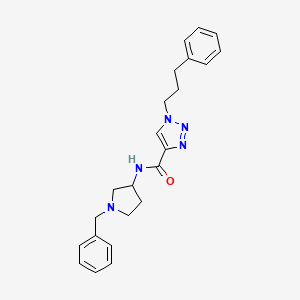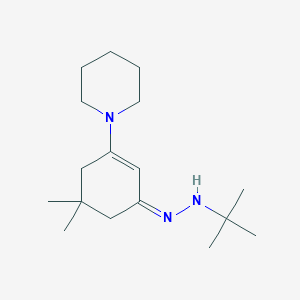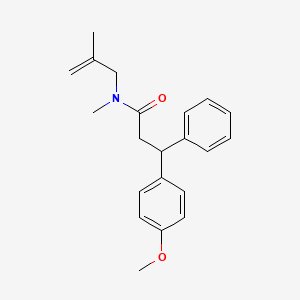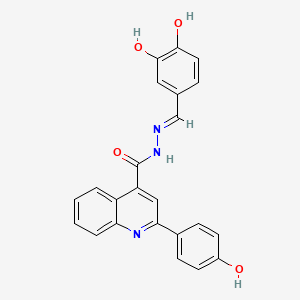
N-(1-benzyl-3-pyrrolidinyl)-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-benzyl-3-pyrrolidinyl)-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide, commonly known as BPTC, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BPTC has been found to exhibit a range of biological activities, including anticonvulsant, anxiolytic, and antidepressant effects. In
作用机制
The exact mechanism of action of BPTC is not fully understood, but it is thought to act on the GABAergic system, which plays a crucial role in the regulation of anxiety, depression, and seizures. BPTC has been found to enhance the activity of GABA receptors, leading to increased GABAergic neurotransmission.
Biochemical and Physiological Effects:
BPTC has been found to have a range of biochemical and physiological effects. It has been shown to decrease anxiety and depression-like behavior in animal models, as well as to reduce the severity and frequency of seizures. BPTC has also been found to increase the levels of GABA in the brain, which is thought to contribute to its anticonvulsant and anxiolytic effects.
实验室实验的优点和局限性
One of the main advantages of BPTC for lab experiments is its specificity for the GABAergic system, which makes it a useful tool for studying the role of this system in various physiological and pathological processes. However, one of the limitations of BPTC is its relatively low potency, which can make it difficult to achieve the desired effects at lower doses.
未来方向
There are several future directions for research on BPTC. One area of interest is the development of more potent analogs of BPTC that can be used at lower doses. Another area of interest is the investigation of the long-term effects of BPTC on the brain and behavior. Additionally, further research is needed to fully understand the mechanism of action of BPTC and its potential applications in the treatment of neurological and psychiatric disorders.
Conclusion:
BPTC is a promising compound with a range of potential applications in scientific research. Its specificity for the GABAergic system makes it a useful tool for studying the role of this system in various physiological and pathological processes. While further research is needed to fully understand the mechanism of action of BPTC and its potential applications, it is clear that this compound has significant potential for future scientific research.
合成方法
The synthesis of BPTC involves the reaction of 1-benzyl-3-pyrrolidinylamine with 3-phenylpropanoyl chloride to form the intermediate N-benzyl-3-phenylpropanoylpyrrolidine. This intermediate is then reacted with sodium azide and copper sulfate to form the triazole ring, resulting in the final product, BPTC.
科学研究应用
BPTC has been found to exhibit a range of biological activities, making it a promising candidate for scientific research. One of the most significant applications of BPTC is in the field of neuroscience, where it has been found to have anticonvulsant and anxiolytic effects. BPTC has also been found to have antidepressant effects, making it a potential treatment for depression.
属性
IUPAC Name |
N-(1-benzylpyrrolidin-3-yl)-1-(3-phenylpropyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O/c29-23(24-21-13-15-27(17-21)16-20-10-5-2-6-11-20)22-18-28(26-25-22)14-7-12-19-8-3-1-4-9-19/h1-6,8-11,18,21H,7,12-17H2,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVJNSNJQXPHPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CN(N=N2)CCCC3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-{[(6-bromo-2-phenyl-4-quinolinyl)carbonyl]amino}-4-(3-pyridinyl)-3-thiophenecarboxylate](/img/structure/B6023362.png)
![6-bromo-8-methoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6023365.png)



![N-(2,3-dimethylphenyl)-2-{4-hydroxy-2-[(2-thienylmethylene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6023381.png)
![N-cyclopropyl-3-[1-(2,4-dimethoxy-3-methylbenzyl)-3-piperidinyl]propanamide](/img/structure/B6023390.png)

![methyl 3-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoate](/img/structure/B6023408.png)

![2-[1,4-bis(4-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6023415.png)

![N-(5-{[(2-methoxyethyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B6023430.png)
![5-[(3-allyl-2-hydroxybenzyl)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B6023431.png)